Cyclooct-4-en-1-yl propionate

Physicochemical characterization Distillation optimization Volatility control

Cyclooct-4-en-1-yl propionate (CAS 94139-00-1, IUPAC: [(4Z)-cyclooct-4-en-1-yl] propanoate) is a cyclic enol ester comprising an eight-membered cyclooctene ring with a cis (Z) double-bond geometry and a propionate ester at the 1-position. With a molecular weight of 182.26 g/mol, density of 0.96 g/cm³, boiling point of 240.8 °C (at 760 mmHg), flash point of 90.7 °C, and computed logP of 2.83, this compound serves as a hydrophobic, medium-volatility intermediate.

Molecular Formula C11H18O2
Molecular Weight 182.26 g/mol
CAS No. 94139-00-1
Cat. No. B12652617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclooct-4-en-1-yl propionate
CAS94139-00-1
Molecular FormulaC11H18O2
Molecular Weight182.26 g/mol
Structural Identifiers
SMILESCCC(=O)OC1CCCC=CCC1
InChIInChI=1S/C11H18O2/c1-2-11(12)13-10-8-6-4-3-5-7-9-10/h3-4,10H,2,5-9H2,1H3/b4-3-
InChIKeyGYPGHUSMHOALCO-ARJAWSKDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclooct-4-en-1-yl Propionate (CAS 94139-00-1) Procurement Baseline: What Buyers Need to Know


Cyclooct-4-en-1-yl propionate (CAS 94139-00-1, IUPAC: [(4Z)-cyclooct-4-en-1-yl] propanoate) is a cyclic enol ester comprising an eight-membered cyclooctene ring with a cis (Z) double-bond geometry and a propionate ester at the 1-position . With a molecular weight of 182.26 g/mol, density of 0.96 g/cm³, boiling point of 240.8 °C (at 760 mmHg), flash point of 90.7 °C, and computed logP of 2.83, this compound serves as a hydrophobic, medium-volatility intermediate . Its Z-configuration confers distinct thermodynamic stability and reactivity profiles compared to the strained trans (E) isomer, while its propionate ester moiety differentiates it from the shorter-chain acetate analog in both physicochemical properties and potential olfactory character .

Why Generic Substitution Fails for Cyclooct-4-en-1-yl Propionate: Quantitative Differentiation from Analog Ester and Isomer Analogs


In-class compounds such as cyclooct-4-en-1-yl acetate, (E)-cyclooct-4-en-1-yl propionate (TCO ester), or cyclooct-4-en-1-ol cannot be indiscriminately interchanged with the target (Z)-propionate. The Z-configuration of the double bond renders the compound thermodynamically favored over the E-isomer by approximately 2.3 kcal/mol, which translates into vastly different bioorthogonal reactivity: the Z-isomer is essentially unreactive in inverse electron-demand Diels–Alder (IEDDA) ligations with tetrazines, whereas the E-isomer reacts with second-order rate constants exceeding 10⁶ M⁻¹ s⁻¹ [1]. Additionally, the propionate ester chain directly impacts key handling properties—boiling point, flash point, density, and lipophilicity—relative to the acetate ester, affecting volatility, solvent compatibility, and olfactory performance in fragrance applications . High-strength direct comparative experimental studies for this specific compound remain scarce; therefore, differentiation relies heavily on cross-study physicochemical data and class-level reactivity inferences from the broader cyclooctene literature.

Quantitative Evidence Guide: How Cyclooct-4-en-1-yl Propionate (CAS 94139-00-1) Compares to Its Closest Analogs


Boiling Point Differential: Propionate Ester vs. Acetate Ester

The propionate ester exhibits a 19.6 °C higher boiling point compared to its acetate analog, a difference that directly impacts distillation fraction, vapor pressure, and handling during synthesis or formulation. The target compound (Z)-cyclooct-4-en-1-yl propionate was measured with a boiling point of 240.8 °C at 760 mmHg , whereas (Z)-cyclooct-4-en-1-yl acetate has a boiling point of 221.2 °C at 760 mmHg .

Physicochemical characterization Distillation optimization Volatility control

Flash Point Differential: Safety and Handling Implications

The flash point of (Z)-cyclooct-4-en-1-yl propionate (90.7 °C) is 12.3 °C higher than that of (Z)-cyclooct-4-en-1-yl acetate (78.4 °C) . This difference places the propionate ester in a higher flash-point category, potentially affecting shipping, storage, and regulatory classification under flammable liquid standards.

Flammability Safety data Storage classification

Density and Lipophilicity (logP) Comparison: Propionate vs. Acetate

(Z)-Cyclooct-4-en-1-yl propionate has a density of 0.96 g/cm³ and a computed logP of 2.83 , whereas the acetate analog exhibits a slightly higher density of 0.975 g/cm³ (logP data for acetate not directly available but expected to be lower due to one fewer methylene unit). The lower density and higher logP of the propionate indicate enhanced hydrophobicity and altered solvent miscibility profiles.

Solvent extraction Partition coefficient Formulation science

Thermodynamic Stability Advantage of the Z-Isomer over the E-Isomer

DFT calculations indicate that the (Z)-cyclooct-4-en-1-yl configuration is thermodynamically favored over the (E)-isomer by approximately 2.3 kcal/mol due to reduced ring strain . This energy difference directly impacts shelf-life stability and resistance to isomerization. In contrast, trans-cyclooctene (TCO) derivatives are strained metastable species that readily isomerize to the cis form, especially in the presence of copper-containing proteins or under mild thermal conditions [1].

Stereochemistry Ring strain Computational chemistry

Bioorthogonal Reactivity Dichotomy: Z-Isomer Inertness vs. TCO Hyper-Reactivity

In inverse electron-demand Diels–Alder (IEDDA) ligation with 1,2,4,5-tetrazines, trans-cyclooctene (TCO) derivatives react with second-order rate constants exceeding 10⁶ M⁻¹ s⁻¹ [1]. In contrast, the cis (Z)-cyclooctene isomer is essentially unreactive, with rate constants lower by at least 5-6 orders of magnitude, often undetectable under standard bioorthogonal conditions [1][2]. The target (Z)-propionate therefore occupies a unique niche as a stable, non-reactive handling form that can be photo-isomerized to the reactive E-form on demand [3].

Click chemistry IEDDA Bioconjugation

Optimal Application Scenarios for Cyclooct-4-en-1-yl Propionate Based on Quantitative Evidence


Musk-Fragrance Intermediate Requiring Elevated Boiling Point and Flash Point

The 19.6 °C higher boiling point and 12.3 °C higher flash point of (Z)-cyclooct-4-en-1-yl propionate over the acetate analog make it preferable for fragrance formulations requiring sustained scent release at elevated temperatures. Its reduced volatility minimizes evaporative loss during high-temperature processing (e.g., candle manufacturing, diffuser bases) and its higher flash point offers safer handling in production environments.

Stable Pro-Dienophile for On-Demand Bioorthogonal Chemistry

The Z-isomer's thermodynamic stability advantage (~2.3 kcal/mol) and inertness in IEDDA reactions [1] position (Z)-cyclooct-4-en-1-yl propionate as a stable precursor for photoactivatable click chemistry. Researchers requiring a non-reactive storage form that can be UV-isomerized to the reactive trans configuration immediately before bioconjugation will find this compound preferable to inherently labile TCO reagents that degrade upon storage.

Organic-Phase Reactions Benefiting from Higher Lipophilicity

With a computed logP of 2.83 and density of 0.96 g/cm³ , the propionate ester partitions more efficiently into nonpolar organic solvents than the acetate analog (density 0.975 g/cm³ ), improving solubility and phase-transfer characteristics in homogenous catalysis and extraction processes. This property is advantageous in synthetic routes where lipophilic intermediates are required to maintain solubility throughout multi-step sequences.

Synthetic Building Block Where Ester Chain Length Modulates Reactivity

The propionate ester's intermediate chain length (C3) provides a balance between the steric bulk needed to direct stereochemistry and the lability required for subsequent hydrolysis. Compared to the acetate ester, the propionate's 14 Da higher molecular weight and slightly larger steric profile may influence enzymatic hydrolysis rates or transesterification selectivity, offering a tunable parameter in medicinal chemistry and prodrug design where ester lability is critical.

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